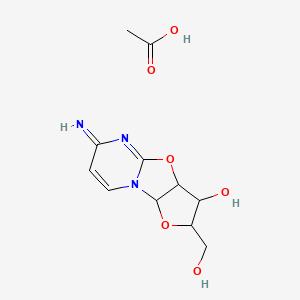
4-sec-Butilfenol
Descripción general
Descripción
4-sec-Butylphenol is an alkylbenzene.
Aplicaciones Científicas De Investigación
Biotransformación por Bacterias Utilizadoras de Hidrocarburos
4-sec-Butilfenol se ha utilizado en la biotransformación por bacterias utilizadoras de hidrocarburos, específicamente Mycobacterium neoaurum y Nocardia cyriacigeorgica {svg_1} {svg_2}. Este proceso implica que las bacterias utilizan this compound como fuente de carbono, transformándolo en otros compuestos.
Propiedades Estrogénicas
This compound posee propiedades estrogénicas {svg_3}. Esto significa que puede imitar la hormona estrógeno en los organismos, lo que puede influir en los procesos biológicos regulados por esta hormona.
Inducción de Citocromo P450
Se ha encontrado que this compound induce el CYP102 (Citocromo P450BM-3) en Bacillus megaterium {svg_4}. Las enzimas del citocromo P450 desempeñan un papel crucial en el metabolismo de una amplia variedad de compuestos, y su inducción puede tener implicaciones significativas en las aplicaciones biotecnológicas.
Transformación de Contaminantes Ambientales
El compuesto es un contaminante ambiental que posee propiedades estrogénicas {svg_5}. Ciertas bacterias, como Mycobacterium neoaurum y Nocardia cyriacigeorgica, pueden transformar this compound en otros compuestos {svg_6}, lo que podría ayudar en la biorremediación de ambientes contaminados con este contaminante.
Producción de Conjugados de Glucósidos
Mycobacterium neoaurum puede transformar this compound en su conjugado de glucósido, this compound-α-d-glucopiranósido {svg_7}. Esta es una capacidad única de M. neoaurum y abre posibles aplicaciones en la producción de conjugados de glucósidos de varios compuestos.
Modificaciones de la Cadena Alquílica y del Grupo Hidroxilo
This compound puede sufrir modificaciones en la cadena alquílica y en el grupo hidroxilo cuando es transformado por bacterias grampositivas de los géneros Mycobacterium y Nocardia {svg_8}. Esto abre posibilidades para la producción de una variedad de compuestos estructuralmente diversos a partir de this compound.
Mecanismo De Acción
Target of Action
The primary target of 4-sec-Butylphenol is Cytochrome P450BM-3 (CYP102) . This enzyme is part of the Cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and environmental pollutants.
Mode of Action
4-sec-Butylphenol interacts with its target, CYP102, by inducing its expression . This interaction leads to changes in the metabolic activity of the cells, specifically in the metabolism of various substances.
Result of Action
The induction of CYP102 by 4-sec-Butylphenol leads to changes in the metabolic activity of the cells . This can result in the metabolism of various substances, potentially leading to changes in cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-sec-Butylphenol. For example, it is known to be very toxic to aquatic life with long-lasting effects . Therefore, the environment in which 4-sec-Butylphenol is present can significantly impact its action and the resulting effects.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-sec-Butylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the notable interactions is with the enzyme Cytochrome P450BM-3 (CYP102) in Bacillus megaterium, where 4-sec-Butylphenol induces the enzyme’s activity . Additionally, it has been observed to undergo biotransformation by hydrocarbon-utilizing bacteria such as Mycobacterium neoaurum and Nocardia cyriacigeorgica . These interactions highlight the compound’s potential in microbial biotransformation processes.
Cellular Effects
The effects of 4-sec-Butylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-sec-Butylphenol’s estrogenic properties can lead to the activation of estrogen receptors, thereby affecting gene expression related to cell growth and differentiation . Moreover, its interaction with Cytochrome P450 enzymes can alter cellular metabolism by influencing the detoxification processes within the cell .
Molecular Mechanism
At the molecular level, 4-sec-Butylphenol exerts its effects through binding interactions with biomolecules. It can bind to estrogen receptors, mimicking the action of natural estrogens and leading to changes in gene expression . Additionally, 4-sec-Butylphenol can inhibit or activate enzymes such as Cytochrome P450, thereby affecting the metabolic pathways within the cell . These molecular interactions underscore the compound’s potential impact on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-sec-Butylphenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-sec-Butylphenol can be transformed by bacteria into various metabolites, which may have different biological activities . These transformations highlight the importance of considering the temporal effects when studying the compound’s impact in vitro or in vivo.
Dosage Effects in Animal Models
The effects of 4-sec-Butylphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the activation of detoxification pathways. At high doses, 4-sec-Butylphenol can become toxic, leading to adverse effects on cellular function and overall health . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
4-sec-Butylphenol is involved in various metabolic pathways, including those mediated by Cytochrome P450 enzymes. The compound can be metabolized through hydroxylation and glucosylation processes, leading to the formation of different metabolites . These metabolic pathways highlight the compound’s potential role in influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 4-sec-Butylphenol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 4-sec-Butylphenol can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 4-sec-Butylphenol exerts its effects within the cell.
Propiedades
IUPAC Name |
4-butan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYZAFDFLLILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022332 | |
| Record name | 4-(Butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, 4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
99-71-8 | |
| Record name | 4-sec-Butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-sec-Butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-sec-Butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sec-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-SEC-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4KME5B3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-sec-butylphenol can act as an estrogen mimic by interacting with the estrogen-related receptor gamma (ERRγ). This interaction can lead to the dissociation of the repressor protein Bm3R1 from the operator region of the CYP102 gene in Bacillus megaterium, ultimately inducing CYP102 expression. [, ] Research suggests that 4-sec-butylphenol induces a dose-dependent and time-dependent increase in CYP102 expression, reaching saturation at specific concentrations and time points. []
ANone: While the provided research excerpts don't offer comprehensive spectroscopic data, the molecular formula of 4-sec-butylphenol is C10H14O, and its molecular weight is 150.22 g/mol. Structural details can be derived from its name: a phenol ring with a sec-butyl group (-CH(CH3)CH2CH3) attached to the fourth carbon atom.
ANone: The provided research focuses on 4-sec-butylphenol's biological activity and environmental fate, lacking specific details regarding its material compatibility and stability across various conditions. Further investigation is needed to explore these aspects.
ANone: The research excerpts primarily discuss 4-sec-butylphenol as a substrate for biodegradation and a potential endocrine disruptor. No information regarding its use as a catalyst or its catalytic properties is provided.
ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models developed for 4-sec-butylphenol. Such studies could be valuable in predicting its behavior and fate in the environment.
A: Research indicates that the alkyl chain structure of 4-alkylphenols influences their biodegradability. For example, Sphingobium fuliginis strain TIK-1 shows a preference for degrading 4-alkylphenols with branched side chains, including 4-sec-butylphenol, over those with linear side chains. [] This suggests that the presence of a branched alkyl chain, particularly with α-quaternary or α-tertiary carbons, is crucial for biodegradation by this bacterial strain. Further research is needed to fully understand the SAR and its impact on other biological activities. []
ANone: The provided research does not focus on formulation strategies for 4-sec-butylphenol. Its stability in various solutions, especially those relevant to biological systems or environmental conditions, would be an essential area for further investigation.
A: While specific regulations are not explicitly mentioned, 4-sec-butylphenol is identified as a degradation product of Cs-7SB, a modifier used in nuclear waste treatment. [, ] This suggests a need for careful handling and disposal procedures due to its potential presence in radioactive waste streams.
ANone: The provided research focuses primarily on 4-sec-butylphenol's biodegradation and potential endocrine-disrupting effects, lacking information on its detailed pharmacokinetic and pharmacodynamic profile.
A: Research has explored the biodegradation of 4-sec-butylphenol using bacterial cultures. Sphingobium fuliginis strain TIK-1, for instance, effectively degrades it through a meta-cleavage pathway, producing methyl alkyl ketones as byproducts. [] While the research primarily focuses on in vitro studies using bacterial cultures, one study mentions the use of rats to investigate the hemorrhagic effects of various alkylphenols, including 4-tert-butyl-2,6-diisopropylphenol. [] Further research using various model systems is necessary to understand its impact on different organisms.
ANone: The provided research does not discuss resistance mechanisms to 4-sec-butylphenol. Investigating the potential for resistance development, especially in microorganisms involved in bioremediation, would be crucial for its long-term applicability.
A: One study indicates that 4-tert-butyl-2,6-diisopropylphenol, a structural analog of 4-sec-butylphenol, caused hemorrhagic anemia and death in rats when administered through their diet. [] This finding raises concerns about the potential toxicity of similar alkylphenols, including 4-sec-butylphenol, and warrants further investigation into their toxicological profiles and potential long-term effects.
ANone: The provided research does not indicate the use of 4-sec-butylphenol in drug delivery or targeting. Its potential applications in these areas are not discussed.
ANone: The available research does not mention any specific biomarkers or diagnostics for 4-sec-butylphenol exposure. Investigating potential biomarkers could be beneficial for monitoring its environmental impact and assessing potential health risks.
A: Researchers have employed gas chromatography (GC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [, ], and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [] to analyze 4-sec-butylphenol. These methods allow for separation, identification, and quantification of the compound in various matrices.
A: 4-sec-butylphenol is identified as a degradation product of Cs-7SB, suggesting its potential release into the environment. [, ] Research demonstrates that specific microorganisms can degrade 4-sec-butylphenol. For instance, an anaerobic bacterium, Thauera sp. strain R5, cometabolically degrades 4-n-alkylphenols, including 4-sec-butylphenol, under nitrate-reducing conditions. [] This degradation process involves oxidizing the alkyl chain's alpha carbon. [] Similarly, Sphingobium fuliginis strain TIK-1 utilizes 4-sec-butylphenol as a sole carbon and energy source, degrading it through a meta-cleavage pathway. [] These findings highlight the potential for bioremediation strategies to mitigate the environmental impact of 4-sec-butylphenol.
A: While the provided research does not delve into specific dissolution and solubility studies, one study notes that the addition of Tween 80 enhances the growth of Penicillium sp. CHY-2 and its degradation ability towards 4-butylphenol. [] This suggests that surfactants might play a role in increasing the bioavailability of certain alkylphenols, including 4-sec-butylphenol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


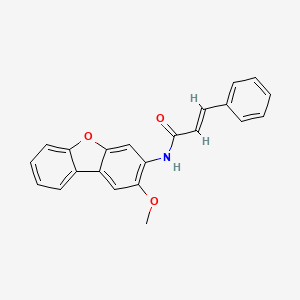
![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)
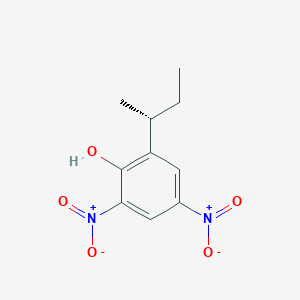
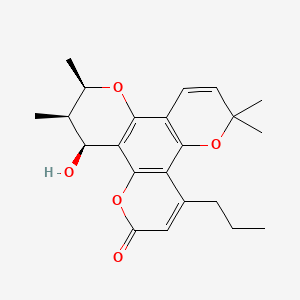
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)
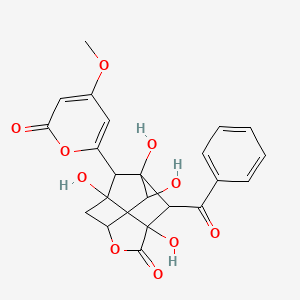
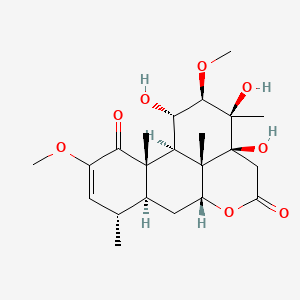
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)

